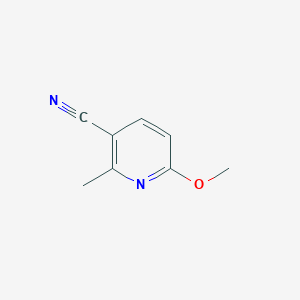
6-Méthoxy-2-méthylpyridine-3-carbonitrile
Vue d'ensemble
Description
6-Methoxy-2-methylpyridine-3-carbonitrile is an organic compound that belongs to the class of nitrogen-containing heterocycles. It is characterized by a methoxy group at the 6th position, a methyl group at the 2nd position, and a cyano group at the 3rd position of the pyridine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Applications De Recherche Scientifique
6-Methoxy-2-methylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
Target of Action
6-Methoxy-2-methylpyridine-3-carbonitrile is an organic compound that belongs to the group of primary amines . It is used as a reagent in the synthesis of methyl methacrylate, which is used in the production of plastics and synthetic rubber .
Mode of Action
The compound interacts with its targets through the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
The compound affects the synthesis pathway of methyl methacrylate, a key component in the production of plastics and synthetic rubber . The Suzuki–Miyaura cross-coupling reaction plays a crucial role in this pathway .
Result of Action
The primary result of the action of 6-Methoxy-2-methylpyridine-3-carbonitrile is the production of methyl methacrylate . This compound is a key ingredient in the manufacture of plastics and synthetic rubber, indicating the industrial significance of 6-Methoxy-2-methylpyridine-3-carbonitrile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methylpyridine-3-carbonitrile typically involves the reaction of 2-methyl-6-methoxypyridine with a suitable nitrile source under controlled conditions. One common method includes the use of cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature.
Industrial Production Methods: In industrial settings, the production of 6-Methoxy-2-methylpyridine-3-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production.
Types of Reactions:
Oxidation: 6-Methoxy-2-methylpyridine-3-carbonitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines, alcohols, or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Ammonia (NH3), ethanol, thiols
Major Products:
Oxidation: Pyridine carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted pyridines with various functional groups
Comparaison Avec Des Composés Similaires
- 6-Methoxy-2-methylpyridine-3-carboxamide
- 6-Methoxy-2-methylpyridine-3-carboxaldehyde
- 6-Methoxy-2-methylpyridine-3-amine
Comparison: 6-Methoxy-2-methylpyridine-3-carbonitrile is unique due to the presence of the cyano group, which imparts distinct reactivity and properties compared to its analogs. For instance, the cyano group can participate in nucleophilic substitution reactions, which is not possible with the carboxamide or carboxaldehyde derivatives. Additionally, the electronic effects of the cyano group can influence the compound’s behavior in various chemical and biological contexts.
Propriétés
IUPAC Name |
6-methoxy-2-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVDVDYVVWUZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548338 | |
| Record name | 6-Methoxy-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105277-11-0 | |
| Record name | 6-Methoxy-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)
![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)
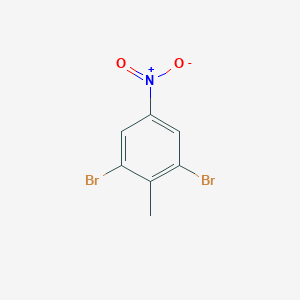
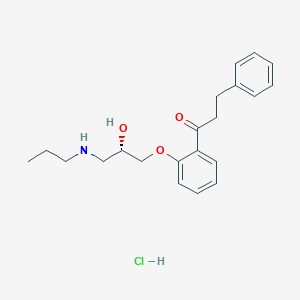
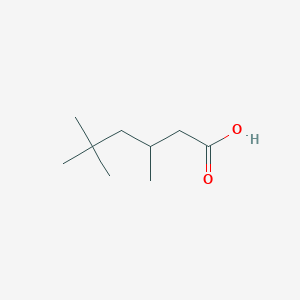
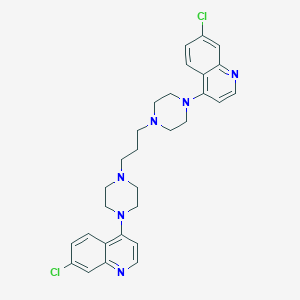
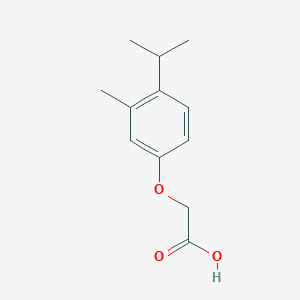
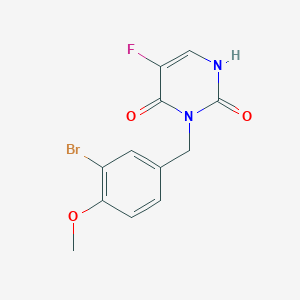
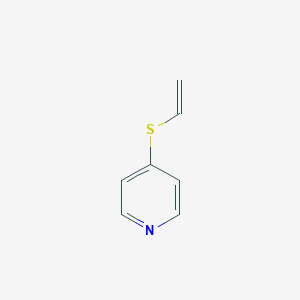
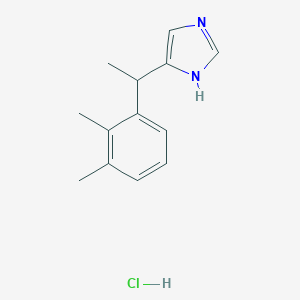
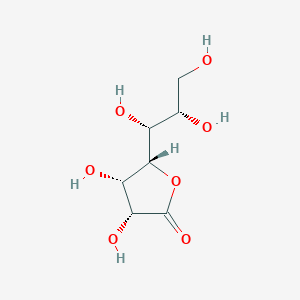
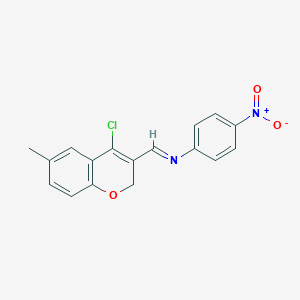
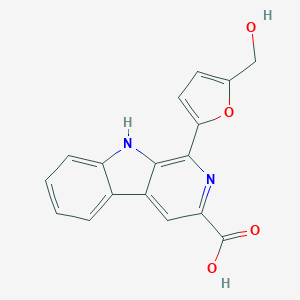
![5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one](/img/structure/B10728.png)
